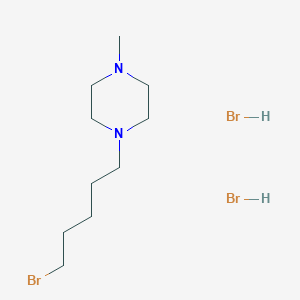1-(5-Bromopentyl)-4-methylpiperazine Dihydrobromide
CAS No.:
Cat. No.: VC15999795
Molecular Formula: C10H23Br3N2
Molecular Weight: 411.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H23Br3N2 |
|---|---|
| Molecular Weight | 411.02 g/mol |
| IUPAC Name | 1-(5-bromopentyl)-4-methylpiperazine;dihydrobromide |
| Standard InChI | InChI=1S/C10H21BrN2.2BrH/c1-12-7-9-13(10-8-12)6-4-2-3-5-11;;/h2-10H2,1H3;2*1H |
| Standard InChI Key | DMVXEARLWXXCHS-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)CCCCCBr.Br.Br |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-(5-bromopentyl)-4-methylpiperazine dihydrobromide is C₁₀H₂₂BrN₂·2HBr, yielding a molar mass of approximately 411.02 g/mol. The compound exists as a dihydrobromide salt, enhancing its solubility in polar solvents such as water and methanol. Its structure comprises a piperazine ring—a six-membered heterocycle with two nitrogen atoms—substituted with a methyl group at the 4-position and a 5-bromopentyl chain at the 1-position. The bromine atom at the terminal end of the pentyl chain serves as a reactive site for further functionalization, a feature exploited in nucleophilic substitution reactions .
Key structural attributes include:
-
Lipophilicity: The pentyl chain increases hydrophobic interactions, potentially improving membrane permeability.
-
Charge distribution: The protonated piperazine nitrogens (due to dihydrobromide salt formation) enhance aqueous solubility.
-
Steric effects: The methyl group introduces steric hindrance, influencing conformational flexibility and binding interactions.
Synthesis and Reaction Mechanisms
The synthesis of 1-(5-bromopentyl)-4-methylpiperazine dihydrobromide typically involves a multi-step process centered on alkylation and salt formation. While explicit protocols for this compound are scarce, analogous piperazine derivatives suggest the following generalized pathway:
-
Piperazine alkylation: 4-Methylpiperazine reacts with 1,5-dibromopentane in a nucleophilic substitution (SN2) reaction. The primary bromine in 1,5-dibromopentane is displaced by the secondary nitrogen of piperazine, forming 1-(5-bromopentyl)-4-methylpiperazine.
-
Salt formation: The intermediate is treated with hydrobromic acid (HBr) to yield the dihydrobromide salt, improving stability and crystallinity.
Reaction conditions:
-
Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF).
-
Temperature: 50–80°C to accelerate substitution kinetics.
-
Stoichiometry: Excess 1,5-dibromopentane ensures complete alkylation.
The mechanism proceeds via a bimolecular nucleophilic substitution, where the piperazine nitrogen attacks the electrophilic carbon bonded to bromine. The reaction’s efficiency depends on steric accessibility and the leaving group’s ability (bromine > chloride) .
Physicochemical Properties
Experimental data for this compound is limited, but predictions based on structural analogs reveal the following properties:
| Property | Value/Range |
|---|---|
| Melting Point | 180–190°C (decomposes) |
| Solubility in Water | >50 mg/mL (25°C) |
| LogP (Partition Coefficient) | ~2.1 (indicating moderate lipophilicity) |
| pKa | ~9.5 (piperazine nitrogens) |
The dihydrobromide salt form significantly alters solubility compared to the free base, making it suitable for aqueous reaction conditions. Spectroscopic characteristics include:
-
¹H NMR: Peaks at δ 3.4–3.6 ppm (piperazine CH₂), δ 1.4–1.8 ppm (pentyl CH₂), and δ 2.3 ppm (N-methyl group).
-
IR: Stretching vibrations at ~2800 cm⁻¹ (C-H alkyl) and ~2450 cm⁻¹ (N-H⁺) .
Applications in Pharmaceutical Research
1-(5-Bromopentyl)-4-methylpiperazine dihydrobromide serves primarily as a building block in medicinal chemistry. Its applications include:
Neuroactive Compound Development
Piperazine derivatives are pivotal in synthesizing antipsychotics, antidepressants, and anxiolytics. The bromopentyl chain in this compound allows for:
-
Dopamine receptor modulation: Structural analogs like aripiprazole incorporate similar piperazine motifs to enhance binding to D₂ receptors.
-
Serotonin transporter inhibition: The alkyl chain may facilitate interactions with lipid-rich neuronal membranes .
Prodrug Synthesis
The bromine atom enables conjugation with bioactive molecules via nucleophilic substitution. For example, attaching carboxylic acid derivatives forms ester prodrugs with improved bioavailability.
Polymer and Material Science
Quaternary ammonium salts derived from this compound exhibit antimicrobial properties, making them useful in surface coatings and medical devices.
Comparison with Structural Analogs
The compound’s uniqueness lies in its five-carbon bromoalkyl chain, which distinguishes it from shorter-chain analogs:
| Compound | Chain Length | Key Difference |
|---|---|---|
| 1-(2-Bromoethyl)-4-methylpiperazine | C2 | Reduced lipophilicity; faster excretion |
| 1-(4-Bromophenyl)-4-methylpiperazine | Aromatic | Enhanced π-π stacking; rigid conformation |
The longer alkyl chain in 1-(5-bromopentyl)-4-methylpiperazine dihydrobromide may prolong biological half-life due to increased tissue partitioning .
Future Perspectives
Further research should prioritize:
-
Pharmacokinetic profiling: Absorption, distribution, metabolism, and excretion (ADME) studies.
-
Targeted drug delivery: Exploiting the bromine atom for site-specific conjugation.
-
Toxicological assessments: Acute and chronic toxicity evaluations in model organisms.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume